1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines
Mechanism of Action
Target of Action
The compound “1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” primarily targets the LmPTR1 pocket (active site) of the Leishmania aethiopica clinical isolate . This target plays a crucial role in the life cycle of the parasite, making it a promising target for antileishmanial drugs .
Mode of Action
The interaction of “this compound” with its target results in potent in vitro antipromastigote activity . The compound fits desirably in the LmPTR1 pocket, characterized by a lower binding free energy . This interaction disrupts the normal functioning of the parasite, leading to its death .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the leishmania aethiopica clinical isolate, disrupting its life cycle . The downstream effects of this disruption are likely to include the death of the parasite and the cessation of the infection .
Pharmacokinetics
The compound’s potent in vitro antipromastigote activity suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of the action of “this compound” include the disruption of the normal functioning of the Leishmania aethiopica clinical isolate . This disruption leads to the death of the parasite and the cessation of the infection .
Preparation Methods
The synthesis of 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .
Chemical Reactions Analysis
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other pyrazole-bearing compounds, such as hydrazine-coupled pyrazoles. These compounds also exhibit diverse pharmacological activities, including antileishmanial and antimalarial effects .
Properties
IUPAC Name |
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3/c1-3-17-6-13-23-21(14-17)25-22(15-27-23)24(18-7-4-16(2)5-8-18)28-29(25)20-11-9-19(26)10-12-20/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDICELXEQXMHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Br)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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